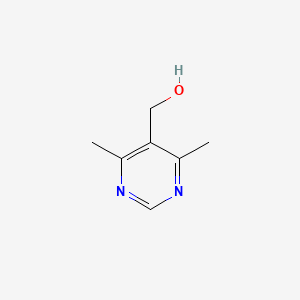

(4,6-Dimethylpyrimidin-5-yl)methanol

説明

Historical Context and Discovery

The development of this compound must be understood within the broader historical context of pyrimidine chemistry, which has roots extending back to the 18th century. The systematic study of pyrimidines began with foundational work that established the importance of these heterocyclic compounds in both natural and synthetic contexts. The first report in pyrimidine chemistry dates to 1776 when C. W. Scheele isolated uric acid, a purine derivative containing a pyrimidine ring, from urinary calculi. This early discovery was followed by the isolation of alloxan by Brugnatelli in 1818, marking the first pure pyrimidine derivative to be characterized.

The actual systematic study of pyrimidine chemistry commenced with the pioneering work of Pinner, who synthesized pyrimidine derivatives by condensing ethyl acetoacetate with amidines in 1884. Pinner was instrumental in coining the term "pyrimidine" by combining the words "pyridine" and "amidine" to describe the unsubstituted parent compound. The parent pyrimidine compound was first synthesized by Gabriel and Colman in 1900 through the conversion of barbituric acid to 2,4,6-trichloropyrimidine followed by reduction using zinc dust in hot water.

The development of substituted pyrimidines, including methylated derivatives like this compound, emerged from the growing understanding of structure-activity relationships in heterocyclic chemistry. The systematic exploration of pyrimidine modifications gained momentum throughout the 20th century as researchers recognized the biological significance of these compounds in nucleic acid chemistry and their potential therapeutic applications.

Significance in Pyrimidine Chemistry

This compound occupies a significant position in pyrimidine chemistry due to its distinctive substitution pattern and functional group arrangement. The compound's importance stems from its role as both a synthetic intermediate and a structural motif in pharmaceutical research. Pyrimidines have demonstrated wide occurrence in nature as substituted and ring-fused compounds, including essential nucleotides such as cytosine, thymine, and uracil, as well as important biomolecules like thiamine (vitamin B₁).

The significance of this compound in contemporary chemistry is exemplified by its incorporation into various drug discovery programs. Recent advances in pyrimidine-based drug development have shown that pyrimidines have become increasingly important core structures in pharmaceutical compounds over the past six decades. The compound's structural features make it particularly valuable for medicinal chemists seeking to develop new therapeutic agents.

The hydroxymethyl group at position 5 of the pyrimidine ring provides a versatile handle for further chemical modification, enabling the synthesis of more complex molecules. This structural feature has proven essential in the development of various pharmaceutical intermediates and active compounds. Research has demonstrated that pyrimidine derivatives with specific substitution patterns can exhibit diverse biological activities, including antibacterial, antifungal, and receptor modulation properties.

The compound's utility extends beyond pharmaceutical applications to include its role in fundamental chemical research. Studies investigating structure-activity relationships in heterocyclic compounds often utilize this compound as a reference compound or synthetic precursor, contributing to the broader understanding of pyrimidine chemistry and its applications.

Position in the Heterocyclic Compound Classification

This compound belongs to the diazine family of heterocyclic compounds, specifically classified as a pyrimidine derivative. Pyrimidine is one of three diazines, which are six-membered heterocyclic compounds containing two nitrogen atoms in the ring. The pyrimidine structure features nitrogen atoms at positions 1 and 3, distinguishing it from pyrazine (nitrogen atoms at positions 1 and 4) and pyridazine (nitrogen atoms at positions 1 and 2).

Within the broader classification system of organic chemistry, this compound falls under the category of aromatic heterocyclic compounds due to the aromatic nature of the pyrimidine ring system. The aromatic character of pyrimidine results from its planar structure and the delocalization of π-electrons across the ring, following Hückel's rule for aromaticity with six π-electrons.

The specific substitution pattern of this compound places it in the subcategory of substituted pyrimidines with both alkyl and alcohol functional groups. The presence of methyl groups at positions 4 and 6 creates a symmetrical substitution pattern, while the hydroxymethyl group at position 5 introduces additional functionality that can participate in hydrogen bonding and serve as a site for further chemical transformation.

From a structural perspective, the compound exhibits characteristics typical of substituted pyrimidines, including reduced basicity compared to unsubstituted pyrimidine due to the electron-withdrawing nature of the ring nitrogens and the steric effects of the methyl substituents. The hydroxymethyl group adds polar character to the molecule, influencing its solubility properties and intermolecular interactions.

Comparative Analysis with Isomeric Forms

The structural analysis of this compound becomes particularly informative when compared with its isomeric forms, notably (2,4-Dimethylpyrimidin-5-yl)methanol. These isomers demonstrate how subtle changes in substitution patterns can significantly influence chemical and physical properties.

The isomer (2,4-Dimethylpyrimidin-5-yl)methanol, with CAS number 698-28-2 and the same molecular formula C₇H₁₀N₂O, exhibits different electronic and steric properties due to the altered position of one methyl group. In this isomer, methyl groups occupy positions 2 and 4 instead of 4 and 6, creating an asymmetrical substitution pattern that affects both the electronic distribution within the ring and the overall molecular geometry.

The electronic differences between these isomers arise from the distinct positions of the methyl substituents relative to the ring nitrogen atoms. In this compound, both methyl groups are positioned adjacent to nitrogen atoms, creating a symmetrical electronic environment. Conversely, in (2,4-Dimethylpyrimidin-5-yl)methanol, one methyl group is positioned between the nitrogen atoms while the other is adjacent to a nitrogen atom, resulting in an asymmetrical electronic distribution.

The comparative analysis reveals that while both compounds share identical molecular formulas and weights, their isomeric differences lead to distinct chemical behaviors and potential applications. The symmetrical substitution pattern in this compound may contribute to more predictable chemical reactivity patterns, whereas the asymmetrical nature of the 2,4-isomer could provide unique selectivity in certain chemical transformations.

These structural differences have implications for synthetic accessibility and utility in pharmaceutical applications. Research in mass spectrometry has demonstrated that isomeric molecules present significant analytical challenges due to their similarity, yet subtle differences in fragmentation patterns and physical properties can be exploited for identification and quantification purposes. Such analytical considerations become important when working with these isomeric pyrimidine derivatives in research and development contexts.

The comparative study of these isomers also highlights the importance of positional isomerism in heterocyclic chemistry, where small structural changes can lead to significant differences in biological activity, synthetic utility, and physical properties. This understanding is crucial for medicinal chemists and synthetic organic chemists working with pyrimidine-based compounds in their research programs.

Structure

2D Structure

特性

IUPAC Name |

(4,6-dimethylpyrimidin-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-5-7(3-10)6(2)9-4-8-5/h4,10H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWPCRBCSSZOYBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=N1)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80704397 | |

| Record name | (4,6-Dimethylpyrimidin-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80704397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1067230-39-0 | |

| Record name | (4,6-Dimethylpyrimidin-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80704397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生化学分析

Biochemical Properties

(4,6-Dimethylpyrimidin-5-yl)methanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain dehydrogenases and oxidases, influencing their activity. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which can alter the conformation and activity of the enzymes. Additionally, this compound can act as a substrate or inhibitor in specific biochemical pathways, further highlighting its importance in biochemical research.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the MAPK/ERK signaling pathway, leading to changes in cell proliferation and differentiation. Furthermore, it can alter the expression of genes involved in metabolic processes, thereby impacting cellular energy production and utilization.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, this compound has been found to inhibit certain kinases, thereby affecting downstream signaling pathways. Additionally, it can induce changes in gene expression by interacting with transcription factors or epigenetic modifiers. These molecular interactions underscore the compound’s potential as a modulator of biochemical and cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular homeostasis and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating immune responses. At higher doses, this compound can induce toxic or adverse effects, including cellular damage or apoptosis. Threshold effects have been observed, indicating that the compound’s impact is dose-dependent and requires careful consideration in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as dehydrogenases and oxidases, influencing metabolic flux and metabolite levels. The compound can be metabolized through oxidation or reduction reactions, leading to the formation of different metabolites. These metabolic pathways highlight the compound’s role in cellular metabolism and its potential as a modulator of metabolic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, this compound can interact with binding proteins, influencing its localization and accumulation. These interactions determine the compound’s bioavailability and efficacy in different cellular contexts.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy production. Understanding the subcellular localization of this compound provides insights into its mechanisms of action and potential therapeutic applications.

生物活性

(4,6-Dimethylpyrimidin-5-yl)methanol is an organic compound characterized by its unique structural features, which include a pyrimidine ring with methyl substitutions at the 4 and 6 positions and a hydroxymethyl group at the 5 position. Its molecular formula is C₇H₁₀N₂O. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antimicrobial properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . Studies have shown that compounds containing pyrimidine rings are often effective against various microbial strains, including bacteria and fungi. The specific mechanisms of action are still being explored, but it is believed that the structural characteristics of this compound enhance its efficacy against pathogens.

Preliminary data suggest that this compound may interact with biological targets such as enzymes or receptors involved in microbial resistance mechanisms. This interaction could provide a basis for developing new therapeutic agents aimed at overcoming resistance in pathogenic organisms.

Comparative Analysis with Similar Compounds

A comparative analysis of this compound with structurally similar compounds reveals distinct biological activities. The following table summarizes several related compounds and their notable features:

| Compound Name | CAS Number | Similarity Index | Notable Features |

|---|---|---|---|

| (4,6-Dimethylpyrimidin-2-yl)methanol | 54198-72-0 | 0.70 | Different substitution pattern on the pyrimidine ring |

| (6-Methylpyrimidin-4-yl)methanol | 74502-82-2 | 0.81 | Variation in methyl group positioning |

| 2,6-Dimethyl-3-hydroxypyridine | 1122-43-6 | 0.68 | Hydroxyl group at a different position |

| 6-Methylpyrimidine-4-carboxylic acid | 138538-42-8 | 0.69 | Contains a carboxylic acid functional group |

The unique combination of methyl substitutions and the hydroxymethyl group at position 5 distinguishes this compound from these similar compounds, potentially leading to unique biological activities and applications.

Antibacterial Activity

In a recent study focusing on the antibacterial properties of various compounds, this compound was tested against common pathogens such as E. coli and S. aureus. The results indicated that this compound exhibited notable antibacterial effects, with minimum inhibitory concentration (MIC) values comparable to those of established antibiotics .

In Silico Studies

In silico studies have further elucidated the potential interactions of this compound with target proteins involved in bacterial resistance mechanisms. For instance, molecular docking simulations suggested strong binding affinities between this compound and the active sites of key regulatory proteins in resistant strains of Staphylococcus aureus .

Pharmacological Applications

The pharmacological potential of this compound extends beyond its antimicrobial properties. It has been identified as a modulator of Tumor Necrosis Factor alpha (TNFα), which plays a crucial role in inflammatory and autoimmune disorders. Research indicates that compounds like this compound could be beneficial in treating conditions such as rheumatoid arthritis and other inflammatory diseases due to their ability to modulate TNFα signaling pathways .

Future Directions

Ongoing research aims to further characterize the biological activity of this compound through various methodologies including:

- In vitro assays to assess its efficacy against resistant microbial strains.

- In vivo studies to evaluate safety and pharmacokinetics.

- Development of derivatives that may enhance its biological activity or reduce toxicity.

科学的研究の応用

Chemical Properties and Structure

The molecular formula of (4,6-Dimethylpyrimidin-5-yl)methanol is C₇H₁₀N₂O. The compound features a pyrimidine ring with methyl groups at the 4 and 6 positions and a hydroxymethyl group at the 5 position. This unique structure contributes to its diverse biological activities and applications.

Antimicrobial Properties

Research has shown that this compound exhibits notable antimicrobial properties. Compounds with pyrimidine rings are often associated with significant antibacterial and antifungal effects. The specific mechanisms of action are still under investigation, but preliminary studies indicate that this compound may interact effectively with microbial targets, potentially leading to the development of new therapeutic agents against resistant strains .

Cancer Treatment

Pyrimidine derivatives have been widely studied for their role in cancer treatment. For instance, similar compounds have been utilized as chemotherapeutic agents, including multikinase inhibitors such as sunitinib and sorafenib for renal-cell carcinoma . The potential of this compound in this context is being explored due to its structural similarities to effective anticancer drugs.

Inflammatory Disorders

The compound's ability to modulate tumor necrosis factor-alpha (TNF-α) activity suggests potential applications in treating inflammatory and autoimmune disorders. Research indicates that compounds like this compound could be beneficial in developing new pharmacological agents for conditions such as rheumatoid arthritis and inflammatory bowel disease .

Agricultural Applications

Due to its antimicrobial properties, this compound shows promise in agricultural applications as a potential fungicide or herbicide. Its efficacy against various microbial strains can be harnessed to protect crops from diseases, thereby enhancing agricultural productivity.

Synthetic Applications

This compound serves as a valuable building block in organic synthesis. It can be used to create more complex organic molecules through various chemical reactions such as oxidation and substitution. This versatility makes it an important intermediate in the development of new chemical entities.

Case Study 1: Antimicrobial Activity Evaluation

A study evaluated the antimicrobial activity of this compound against several bacterial strains. The results indicated a significant reduction in bacterial growth at varying concentrations, suggesting its potential use as an antimicrobial agent in clinical settings.

Case Study 2: Synthesis of Derivatives

Research focused on synthesizing derivatives of this compound to enhance its biological activity. Various substitutions were made at different positions on the pyrimidine ring, leading to compounds with improved potency against cancer cell lines.

類似化合物との比較

Comparison with Similar Pyrimidine Derivatives

Structural Analogs and Functional Group Variations

The following table summarizes key structural analogs of (4,6-Dimethylpyrimidin-5-yl)methanol, highlighting differences in substituents and their implications:

Key Observations:

Functional Group Reactivity: The hydroxymethyl group in this compound enables oxidation to carboxylic acids or participation in nucleophilic substitutions. In contrast, boronic acid derivatives (e.g., (4,6-Dimethylpyrimidin-5-yl)boronic acid) are tailored for cross-coupling reactions . Hydroxyl-containing analogs like 4,6-Dihydroxy-5-methylpyrimidine exhibit strong hydrogen-bonding capacity, making them suitable for coordination chemistry .

Biological Activity: Derivatives with carboxylic acid groups (e.g., 2-(2-Ethyl-4,6-dimethylpyrimidin-5-yl)acetic acid HCl) are used in lipid-based antitumor agents, where the acidic moiety enhances solubility and bioavailability . The hydroxymethyl group in this compound may contribute to membrane permeability in drug candidates, as seen in analogs like 5-(2,6-dimethylpyrimidin-5-yl)pyridine .

Physicochemical Properties

準備方法

Synthesis via Pyrimidin-5-ol Bromination and Reduction

One effective method involves preparing 2-bromo-4,6-dimethylpyrimidin-5-ol as a precursor, which can be converted to the target compound through reduction or substitution.

- The precursor 2-bromo-4,6-dimethylpyrimidin-5-ol is synthesized by cyclization of suitable diketones with formamide under acidic conditions, followed by bromination at the 2-position.

- Subsequent nucleophilic substitution or reduction at the 5-position introduces the hydroxymethyl group, yielding this compound.

This approach was utilized in the preparation of related aminopyrimidine derivatives as described in a recent study focusing on kinase inhibitors, where 2-bromo-4,6-dimethylpyrimidin-5-ol was a key intermediate.

One-Pot Cyclization and Functionalization

Another approach is a one-pot synthesis involving the reaction of β-dicarbonyl compounds (such as 3-chloropentane-2,4-dione) with formamide in the presence of formic acid to form the pyrimidine ring system. This is followed by treatment with aqueous ammonia to yield 4,6-dimethylpyrimidin-5-ol, which can then be brominated and further functionalized.

This method is efficient and allows for the preparation of the hydroxymethyl-substituted pyrimidine with fewer isolation steps, improving overall yield and scalability.

Functionalization via Halogenated Intermediates and Palladium-Catalyzed Amination

In the synthesis of related compounds, halogenated pyrimidine intermediates (such as 2-bromo-4,6-dimethylpyrimidin-5-ol) are reacted with various amines under palladium-catalyzed amination conditions to introduce amino substituents. This methodology, while primarily used for amination, demonstrates the versatility of the halogenated pyrimidine intermediates and can be adapted for hydroxymethyl functionalization by appropriate nucleophiles.

Representative Synthetic Scheme (Based on Literature)

| Step | Reagents and Conditions | Product/Intermediate |

|---|---|---|

| 1 | 3-Chloropentane-2,4-dione + Formamide, Formic Acid, heat | Intermediate oxazole |

| 2 | Intermediate oxazole + Ammonia water | 4,6-Dimethylpyrimidin-5-ol |

| 3 | Bromination (e.g., with bromine or N-bromosuccinimide) | 2-Bromo-4,6-dimethylpyrimidin-5-ol |

| 4 | Reduction or nucleophilic substitution at 5-position | This compound |

Research Findings and Data

In the context of kinase inhibitor development, the preparation of this compound derivatives has been optimized for selectivity and yield. The intermediates such as 2-bromo-4,6-dimethylpyrimidin-5-ol were prepared in multi-step sequences with overall good yields, enabling subsequent coupling reactions to produce biologically active compounds.

The synthetic routes emphasize:

- Use of mild bromination conditions to avoid over-substitution.

- Efficient cyclization steps to form the pyrimidine core.

- Application of palladium-catalyzed reactions for diversification.

Comparative Table of Preparation Methods

| Method | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Cyclization with formamide + bromination + reduction | One-pot cyclization, bromination, then reduction | Efficient, fewer isolation steps, good yield | Requires careful control of bromination |

| Halogenated intermediate functionalization | Bromination followed by nucleophilic substitution | Versatile for various substitutions | Multi-step, intermediate isolation needed |

| Palladium-catalyzed amination (adaptable) | Halogenated pyrimidine + amine under Pd catalysis | High selectivity, broad substrate scope | Requires expensive catalysts |

The preparation of this compound is well-established through cyclization of β-dicarbonyl compounds with formamide, followed by selective bromination and functionalization steps. The use of halogenated pyrimidine intermediates allows for versatile downstream modifications, including introduction of the hydroxymethyl group. Recent research in medicinal chemistry has refined these methods to improve efficiency and selectivity, supporting the synthesis of advanced derivatives for pharmaceutical applications.

This article synthesizes diverse research findings and established synthetic protocols, providing a professional and authoritative overview of the preparation methods for this compound.

Q & A

Q. What are the optimal synthetic routes for (4,6-Dimethylpyrimidin-5-yl)methanol to ensure high yield and purity?

- Methodological Answer : The synthesis typically involves condensation reactions of pyrimidine precursors with methylating agents. For high purity, optimize reaction conditions (e.g., temperature, catalyst selection, and stoichiometry). Post-synthesis purification via column chromatography using methanol/chloroform gradients (3:1 to 1:2 v/v) can remove byproducts . When scaling up, monitor tautomeric equilibria using in situ NMR to avoid side reactions . Reference protocols from antiviral drug syntheses (e.g., Vicriviroc Maleate) for guidance on pyrimidine functionalization .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Use a combination of H/C NMR and high-resolution mass spectrometry (HRMS) for structural confirmation. NMR should be conducted in deuterated DMSO to stabilize tautomeric forms and reduce signal splitting . Infrared (IR) spectroscopy can verify hydroxyl and methyl group vibrations (e.g., O-H stretch at ~3200 cm, C-H bends at 1380–1460 cm). Cross-reference with CAS database entries for spectral validation .

Advanced Research Questions

Q. How can contradictions in NMR data due to tautomerism or solvent effects be resolved?

- Methodological Answer : Tautomerism in pyrimidine derivatives often leads to split or broadened NMR peaks. To mitigate this:

- Use variable-temperature NMR to observe dynamic equilibria.

- Compare spectra across solvents (e.g., DMSO vs. CDCl) to identify solvent-dependent shifts .

- Apply density functional theory (DFT) calculations to predict dominant tautomers and assign peaks accurately. Contradictions in data should be analyzed iteratively, combining experimental and computational results .

Q. What experimental design principles should guide HPLC method development for analyzing this compound in complex mixtures?

- Methodological Answer : Optimize mobile phase composition based on polarity: Start with a methanol-water gradient (e.g., 40–80% methanol over 20 minutes) and adjust pH using 0.1% formic acid or ammonium acetate for ionization control . Column selection (C18 or phenyl-hexyl phases) impacts resolution of methylpyrimidine analogs. Validate methods using spiked samples and quantify recovery rates (>95%) to ensure robustness .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer : Employ molecular docking (e.g., AutoDock Vina) to assess interactions with biological targets, such as CCR5 receptors in antiviral studies . For chemical reactivity, use Gaussian or ORCA software to calculate Fukui indices and identify electrophilic/nucleophilic sites. Compare results with crystallographic data (e.g., SHELX-refined structures) to validate predictions .

Q. What strategies are recommended for evaluating the biological activity of this compound derivatives?

- Methodological Answer : Screen derivatives using in vitro assays (e.g., antimicrobial MIC tests or enzyme inhibition assays). For antiviral activity, use pseudotyped HIV particles expressing CCR5 tropism, referencing Vicriviroc Maleate’s mechanism . Include positive controls (e.g., known inhibitors) and validate cytotoxicity via MTT assays on human cell lines. Dose-response curves should be analyzed using GraphPad Prism for IC/EC determination .

Q. How can crystallographic tools (SHELX, ORTEP) elucidate the solid-state structure of this compound complexes?

- Methodological Answer :

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for small-molecule X-ray diffraction. Process data with SHELXTL for integration and scaling .

- Refinement : Apply SHELXL for anisotropic displacement parameters and hydrogen bonding analysis. For twinned crystals, use TWINABS to correct intensity data .

- Visualization : Generate ORTEP diagrams to illustrate thermal ellipsoids and intermolecular interactions (e.g., hydrogen bonds between hydroxyl groups and adjacent molecules) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。